molecular formula C8H9NO2S B13340754 Methyl 5-cyclopropylthiazole-2-carboxylate

Methyl 5-cyclopropylthiazole-2-carboxylate

Cat. No.: B13340754
M. Wt: 183.23 g/mol
InChI Key: GJKBSQYAOCKRRO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-cyclopropylthiazole-2-carboxylate typically involves the reaction of appropriate thioamide derivatives with methyl alpha-chloroacetoacetate in absolute ethanol . The reaction conditions often include refluxing the mixture to facilitate the formation of the thiazole ring. The resulting product is then purified through standard organic synthesis techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. industrial processes often optimize reaction conditions to improve yield and reduce production costs. This may include the use of continuous flow reactors, automated purification systems, and advanced analytical techniques for quality control.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyclopropylthiazole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidines.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Methyl 5-cyclopropylthiazole-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 5-cyclopropylthiazole-2-carboxylate involves its interaction with specific molecular targets. The thiazole ring’s aromaticity allows it to participate in various biochemical pathways. For instance, it can inhibit the synthesis of essential biomolecules in microbial cells, leading to antimicrobial effects . The compound’s ability to undergo electrophilic and nucleophilic substitution reactions also enables it to interact with different enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole ring.

Uniqueness

Methyl 5-cyclopropylthiazole-2-carboxylate is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties. The cyclopropyl group can influence the compound’s reactivity and interaction with biological targets, potentially enhancing its efficacy in various applications.

Properties

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

methyl 5-cyclopropyl-1,3-thiazole-2-carboxylate

InChI

InChI=1S/C8H9NO2S/c1-11-8(10)7-9-4-6(12-7)5-2-3-5/h4-5H,2-3H2,1H3

InChI Key

GJKBSQYAOCKRRO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C(S1)C2CC2

Origin of Product

United States

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